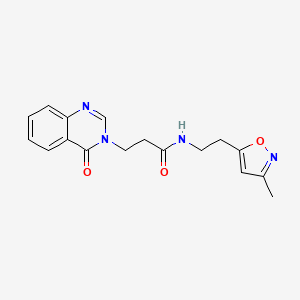

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a hybrid structure combining a 4-oxoquinazolin-3(4H)-yl moiety and a 3-methylisoxazol-5-yl group linked via an ethyl-propanamide chain. The quinazolinone core is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition (e.g., EGFR inhibitors) and anticancer activity .

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-12-10-13(24-20-12)6-8-18-16(22)7-9-21-11-19-15-5-3-2-4-14(15)17(21)23/h2-5,10-11H,6-9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOEQDIXAQWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions

Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Isoxazole Moiety Introduction: The isoxazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

Final Coupling: The final step involves coupling the quinazolinone and isoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the isoxazole ring or the quinazolinone core.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogs with Isoxazole Moieties

Compounds I-6373 and I-6473 (from Molecules 2011) share the 3-methylisoxazol-5-yl group but differ in their core structures and linkers:

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate

The target compound’s quinazolinone core likely offers stronger hydrogen-bonding interactions with biological targets (e.g., ATP-binding pockets in kinases) compared to the benzoate esters in I-6373/I-6473, which are more lipophilic and less polar .

Propanamide Derivatives in Agrochemicals

Propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim () are propanamide-based agrochemicals. Unlike the target compound, these lack heterocyclic motifs like quinazolinone or isoxazole:

| Compound | Substituents | Application |

|---|---|---|

| Target Compound | Quinazolinone, 3-methylisoxazole | Potential drug |

| Propanil | 3,4-Dichlorophenyl | Herbicide |

| Fenoxacrim | Hexahydrotrioxopyrimidine | Pesticide |

The dichlorophenyl group in Propanil confers herbicidal activity through inhibition of photosynthetic electron transport, whereas the target compound’s heterocycles suggest a divergent mechanism, possibly targeting enzymes or receptors .

Tetrazole-Containing Propanamides

The compound N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide () shares an amide backbone but replaces the quinazolinone and isoxazole with tetrazole and methoxyphenyl groups:

The tetrazole’s acidic proton (pKa ~4.9) may enhance bioavailability under physiological conditions, whereas the target compound’s quinazolinone could improve target selectivity .

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core linked to an isoxazole moiety, which is known for its diverse pharmacological properties. The general structure can be represented as follows:

1. FLT3 Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory activity against the FLT3 kinase, a critical target in acute myeloid leukemia (AML). For instance, a related compound demonstrated an IC50 value of 106 nM against FLT3, showcasing the potential for similar efficacy in this compound .

2. Antioxidant Activity

Quinazoline derivatives have been noted for their antioxidant properties. A study on related compounds showed promising results in reducing oxidative stress markers in vitro . This could suggest that our compound may also possess similar protective effects against oxidative damage.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the quinazoline and isoxazole portions can significantly affect biological activity. For example, the presence of specific substituents on the quinazoline ring can enhance selectivity and potency against FLT3 .

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| 7d | 106 | FLT3 | Most potent among tested analogs |

| 7e | 301 | FLT3-ITD | Active against mutant forms |

Case Study 1: FLT3 Inhibition

In a study examining various quinazoline derivatives, this compound was synthesized and tested for its inhibitory effects on FLT3. The results indicated that it maintained a favorable profile compared to other known inhibitors, with a focus on minimizing off-target effects .

Case Study 2: Neuroprotective Effects

Another investigation assessed compounds with structural similarities for their neuroprotective properties. The findings suggested that derivatives could inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease . This opens avenues for exploring this compound as a potential neuroprotective agent.

Toxicity and Safety Profile

Initial toxicity assessments indicate that compounds in this class generally exhibit low toxicity profiles. For example, one study reported a median lethal dose (LD50) of 300 mg/kg for related compounds, suggesting a safety margin for further development .

Q & A

Q. What are the key synthetic steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the coupling of a 3-methylisoxazole-5-ethylamine derivative with a 4-oxoquinazolin-3(4H)-ylpropanoic acid precursor. Critical steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for 18–48 hours, depending on the reactivity of intermediates .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:acid) and monitor reaction progress via TLC .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., quinazolinone C=O at ~170 ppm, isoxazole CH₃ at ~2.3 ppm) and confirm regiochemistry .

- Mass spectrometry (EI-MS or ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify the molecular formula .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported?

Early studies highlight:

- Anticancer potential : Inhibition of kinase enzymes (e.g., EGFR) in vitro at IC₅₀ values of 0.5–5 µM, linked to the quinazolinone core’s ATP-binding site competition .

- Anti-inflammatory activity : COX-2 selectivity in carrageenan-induced edema models (30–50% reduction in paw swelling at 10 mg/kg) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Modify the isoxazole (e.g., 3-methyl to 3-ethyl) or quinazolinone (e.g., 4-oxo to 4-thioxo) to assess impact on target affinity .

- Bioisosteric replacements : Replace the propanamide linker with sulfonamide or urea groups to evaluate metabolic stability .

- Assay panels : Test analogs against kinase arrays (e.g., EGFR, VEGFR2) and inflammatory markers (COX-1/COX-2) to map selectivity .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Xenograft models : Subcutaneous implantation of EGFR-overexpressing tumors (e.g., A549 lung cancer) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition .

- Inflammation models : Intraplantar carrageenan injection in rats, measuring edema reduction and COX-2 protein levels via Western blot .

Q. How can discrepancies in biological activity data across studies be resolved?

- Assay standardization : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and control compounds (e.g., Erlotinib for kinase inhibition) .

- Purity verification : Re-analyze disputed batches via HPLC and ¹H NMR to rule out impurities (>98% purity required for reliable IC₅₀ data) .

- Dose-response validation : Repeat experiments with triplicate samples and statistical analysis (e.g., ANOVA with p < 0.05) .

Q. What computational methods predict target interactions?

- Molecular docking : Use AutoDock Vina to model the compound into EGFR’s ATP-binding pocket (PDB: 1M17), focusing on hydrogen bonds with Met769 and hydrophobic interactions with Leu694 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. How stable is this compound under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. LC-MS analysis shows degradation <10% at pH 7.4 but >50% at pH 2 (gastric mimic), suggesting enteric coating for oral delivery .

- Plasma stability : 80% remaining after 1 hour in human plasma (37°C), indicating moderate metabolic resistance .

Q. What strategies address synthetic challenges (e.g., low yields)?

Q. Can this compound be integrated into drug delivery systems?

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via solvent evaporation, achieving 80% loading efficiency and sustained release over 72 hours .

- Prodrug design : Synthesize phosphate esters of the quinazolinone moiety to enhance aqueous solubility for IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.